molecular formula C12H23ClN2O2 B2828401 Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride CAS No. 2445790-52-1

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride

Cat. No.: B2828401
CAS No.: 2445790-52-1
M. Wt: 262.78
InChI Key: HSHUJLGEJXHYNK-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride is synthesized and utilized in various chemical reactions, demonstrating its value in organic synthesis. For instance, it has been involved in the synthesis of cyclic amino acid esters, highlighting its utility in creating complex molecular structures with specific geometric configurations. The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized from corresponding salts, has been characterized using NMR spectroscopy and X-ray diffraction, indicating the compound's relevance in detailed structural analysis (Moriguchi et al., 2014).

Application in Medicinal Chemistry

This compound's derivatives have shown significant interaction with nicotinic acetylcholine receptors (nAChRs), demonstrating its potential in the development of drugs targeting these receptors. The modifications on one nitrogen of the diazabicyclo scaffold, introducing various hydrogen bond acceptor systems, resulted in compounds with higher affinities and subtype selectivity for α4β2(∗) nAChRs. This application underscores the compound's versatility in designing receptor-selective ligands, which could lead to new therapeutic agents (Eibl et al., 2013).

Photobase Generators in Polymer Science

In polymer science, derivatives of this compound have been explored as photobase generators. The synthesis of amidine photobase generators from diazabicyclo[4.3.0]nonane, showcasing the role of these compounds in the development of photoresist materials for lithographic processes, highlights their importance in the field of material science. The study of their structure-activity relationship, examining UV absorbance, thermal stability, and photo-sensitivity, illustrates the compound's contribution to advancing photolithography technology (Song Guo-qian, 2013).

Properties

IUPAC Name

tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUJLGEJXHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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